molecular formula C22H25NO B5216502 N-(1-naphthylmethyl)-1-adamantanecarboxamide

N-(1-naphthylmethyl)-1-adamantanecarboxamide

Cat. No. B5216502
M. Wt: 319.4 g/mol
InChI Key: WURJNPARHWUNFY-UHFFFAOYSA-N
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Description

N-(1-naphthylmethyl)-1-adamantanecarboxamide, also known as MEM 1003, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(1-naphthylmethyl)-1-adamantanecarboxamide 1003 involves the inhibition of the enzyme phosphodiesterase 4 (PDE4), which is involved in the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, N-(1-naphthylmethyl)-1-adamantanecarboxamide 1003 increases the levels of cAMP in the brain, which can lead to neuroprotective effects and reduce inflammation.
Biochemical and Physiological Effects:
Studies have shown that N-(1-naphthylmethyl)-1-adamantanecarboxamide 1003 can reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α) in the brain. It can also increase the production of anti-inflammatory cytokines such as interleukin-10 (IL-10). Additionally, N-(1-naphthylmethyl)-1-adamantanecarboxamide 1003 has been shown to improve cognitive function in animal models of Alzheimer's disease and multiple sclerosis.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1-naphthylmethyl)-1-adamantanecarboxamide 1003 in lab experiments is its specificity for PDE4, which allows for targeted inhibition of this enzyme. However, a limitation of using N-(1-naphthylmethyl)-1-adamantanecarboxamide 1003 is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

Future research on N-(1-naphthylmethyl)-1-adamantanecarboxamide 1003 could focus on its potential therapeutic applications in other neurological disorders such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Additionally, studies could investigate the optimal dosage and administration methods for N-(1-naphthylmethyl)-1-adamantanecarboxamide 1003 to maximize its therapeutic effects. Finally, research could explore the potential use of N-(1-naphthylmethyl)-1-adamantanecarboxamide 1003 in combination with other drugs to enhance its neuroprotective properties.
In conclusion, N-(1-naphthylmethyl)-1-adamantanecarboxamide 1003 is a chemical compound with potential therapeutic applications in various neurological disorders. Its mechanism of action involves the inhibition of PDE4, which leads to neuroprotective effects and reduced inflammation in the brain. While there are limitations to using N-(1-naphthylmethyl)-1-adamantanecarboxamide 1003 in lab experiments, future research could explore its potential in other neurological disorders and optimal dosage and administration methods.

Synthesis Methods

The synthesis of N-(1-naphthylmethyl)-1-adamantanecarboxamide 1003 involves the reaction of 1-adamantanecarboxylic acid with naphthalene-1-methanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain pure N-(1-naphthylmethyl)-1-adamantanecarboxamide 1003.

Scientific Research Applications

N-(1-naphthylmethyl)-1-adamantanecarboxamide 1003 has been studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has been shown to have neuroprotective properties and can reduce inflammation in the brain, which is a common feature of these disorders.

properties

IUPAC Name

N-(naphthalen-1-ylmethyl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO/c24-21(22-11-15-8-16(12-22)10-17(9-15)13-22)23-14-19-6-3-5-18-4-1-2-7-20(18)19/h1-7,15-17H,8-14H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WURJNPARHWUNFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(Naphthalen-1-YL)methyl]adamantane-1-carboxamide

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